

Technical Guide: 3,5-Diiodopyridine (CAS: 53710-18-2)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Diiodopyridine

Cat. No.: B1353092

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodopyridine is an organic heterocyclic compound featuring a pyridine ring substituted with two iodine atoms at the 3 and 5 positions.^[1] Identified by the CAS number 53710-18-2, this compound serves as a critical building block and intermediate in various fields of chemical synthesis, particularly in medicinal chemistry and materials science.^[2] Its structure allows for selective substitution reactions, making it a valuable precursor for the design and synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).^[2] This guide provides a comprehensive overview of its properties, applications, synthesis, and safety protocols.

Properties of 3,5-Diiodopyridine

The physical and chemical properties of **3,5-diiodopyridine** are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

Physical and Chemical Data

Property	Value	Reference(s)
CAS Number	53710-18-2	[3][4]
Molecular Formula	C ₅ H ₃ I ₂ N	[3][4][5]
Molecular Weight	330.89 g/mol	[2][3][5]
IUPAC Name	3,5-diiodopyridine	[5][6]
Synonyms	Pyridine, 3,5-diiodo-	[5]
Appearance	Solid	[6]
Melting Point	172 °C	[2]
Boiling Point	317 °C at 760 mmHg	[2]
Purity	Typically ≥97%	[3]

Spectral Information

Spectral data is crucial for the identification and characterization of **3,5-diiodopyridine**.

Spectral Data Type	Remarks	Reference(s)
GC-MS	Spectral data is available in public databases	[5]

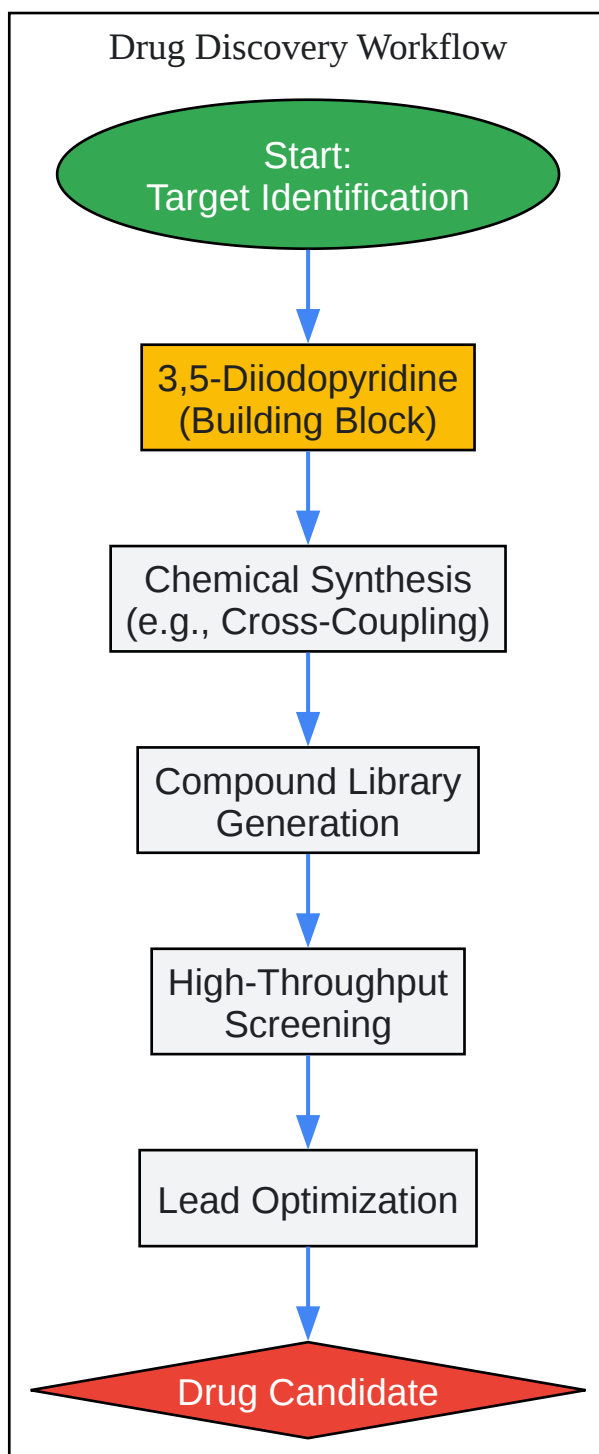
Applications in Research and Drug Development

3,5-Diiodopyridine is a versatile reagent in organic synthesis, primarily utilized as an intermediate for more complex molecules.

- **Pharmaceutical Synthesis:** It is a key building block in the synthesis of novel pharmaceutical compounds. The di-iodo substitution allows for sequential and site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse functional groups. The 3,5-disubstituted pyridine scaffold is a known chemotype with significant antituberculosis activity.[7]

- **Protein Degradation Building Blocks:** This compound is classified within the product family of protein degrader building blocks, indicating its utility in the development of therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).^[3]
- **Medical Imaging:** Due to the presence of high atomic number iodine atoms, derivatives of **3,5-diiodopyridine** have applications as intermediates in the development of contrast agents for medical imaging, which provide radiopacity.^[2]
- **Materials Science:** It is also employed in the synthesis of complex organic compounds used in material science research.^[8]

The general workflow for utilizing **3,5-diiodopyridine** as a building block in drug discovery is illustrated below.



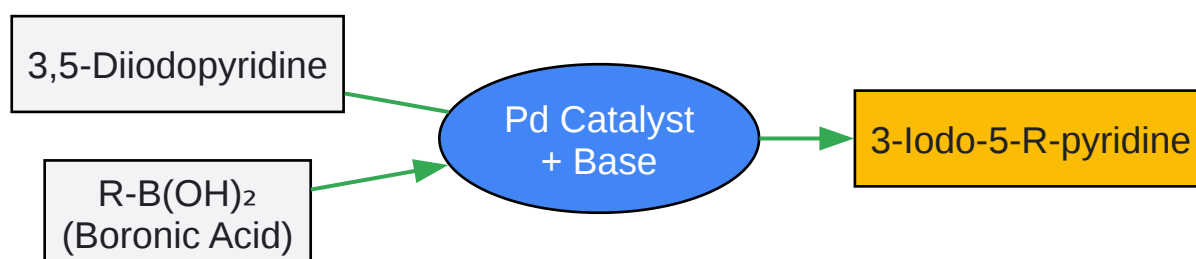
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*Workflow for Drug Discovery using **3,5-Diiodopyridine**.*

Synthesis and Reactivity

While specific synthesis protocols for **3,5-diiodopyridine** are not detailed in the provided results, a common method for the synthesis of dihalogenated pyridines involves the direct halogenation of pyridine or substituted pyridines. For instance, the synthesis of 3,5-dibromopyridine can be achieved through the reaction of pyridine with bromine water.[9] A similar approach using an iodine source and an oxidizing agent with a suitable pyridine precursor is a plausible synthetic route.

The reactivity of **3,5-diiodopyridine** is dominated by the two carbon-iodine bonds, which are susceptible to a variety of cross-coupling reactions. The C-I bond is more reactive than C-Br or C-Cl bonds in reactions like Suzuki or Sonogashira couplings, allowing for selective transformations.



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*Generalized Suzuki Coupling Reaction with **3,5-Diiodopyridine**.*

Experimental Protocols

Detailed experimental protocols for **3,5-diiodopyridine** are not explicitly available in the search results. However, a representative protocol for a Suzuki coupling reaction using the analogous 3,5-dibromopyridine is provided, which can be adapted for **3,5-diiodopyridine**.

Example Protocol: Suzuki Coupling (Adapted from 3,5-Dibromopyridine)

This protocol describes the synthesis of a pyridine-bis(phenyl-4-carboxylic acid) derivative.[10]

Materials:

- **3,5-Diiodopyridine** (or 3,5-Dibromopyridine as in the reference)

- 4-Ethoxycarbonylphenylboronic acid
- Cesium carbonate (Cs_2CO_3)
- Tetrakis(triphenylphosphine)palladium(0) [$\text{Pd}(\text{PPh}_3)_4$]
- Ethanol (EtOH)
- Chloroform (CHCl_3)
- 2M Sodium hydroxide (NaOH) solution
- 38% Hydrochloric acid (HCl)

Procedure:

- To a solution of **3,5-diiodopyridine** (1 equivalent) in ethanol, add 4-ethoxycarbonylphenylboronic acid (2.4 equivalents), cesium carbonate (4.24 equivalents), and $\text{Pd}(\text{PPh}_3)_4$ (0.02 equivalents).[\[10\]](#)
- Heat the mixture to 80°C and stir under a nitrogen atmosphere for an appropriate time (e.g., 5 days as per the reference, though reaction times with the more reactive diiodo- starting material may be shorter).[\[10\]](#)
- After cooling, extract the mixture with chloroform.[\[10\]](#)
- Separate the chloroform layer and evaporate the solvent in vacuo.[\[10\]](#)
- Reflux the resulting white product in a 2M NaOH solution overnight to hydrolyze the ester groups.[\[10\]](#)
- Filter the resulting solution.[\[10\]](#)
- Acidify the filtrate to a pH of 2 with 38% HCl to precipitate the dicarboxylic acid product.[\[10\]](#)
- Collect the product, which should be a white powder, via filtration.[\[10\]](#)

Safety and Handling

While a specific Safety Data Sheet (SDS) for **3,5-diiodopyridine** is not fully detailed, safety information for analogous halogenated pyridines provides essential guidance. Halogenated organic compounds should be handled with care.

Safety Aspect	Recommendation	Reference(s)
Personal Protective Equipment (PPE)	Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles/glasses).	[11]
Handling	Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes/vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.	[11] [12]
Storage	Store in a cool, dry, well-ventilated place. Keep the container tightly closed. Recommended storage temperatures range from room temperature to refrigerated (2-8°C).	[2] [3] [6]
Fire Safety	Keep away from heat and sources of ignition. Use appropriate media for extinguishing fires. Thermal decomposition may release toxic vapors such as nitrogen oxides and hydrogen iodide.	[12]
Spill Response	In case of a spill, sweep up the solid material and place it into a suitable container for disposal. Ensure adequate ventilation.	[13]

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- To cite this document: BenchChem. [Technical Guide: 3,5-Diiodopyridine (CAS: 53710-18-2)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1353092#3-5-diiodopyridine-cas-number-53710-18-2]

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